molecular formula C21H27NO5S B3211577 4-methoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide CAS No. 1091132-95-4

4-methoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B3211577
CAS No.: 1091132-95-4
M. Wt: 405.5 g/mol
InChI Key: SLJMVUVXQDKGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide is a biologically active compound recognized for its potent and selective agonism of the Sphingosine-1-phosphate receptor 1 (S1P1). The S1P1 receptor is a G-protein-coupled receptor critically involved in the regulation of lymphocyte egress from lymphoid organs into the circulatory system. By acting as a functional agonist at this receptor, this compound induces the internalization and degradation of S1P1, thereby sequestering lymphocytes within lymph nodes and preventing them from contributing to inflammatory responses in peripheral tissues. This mechanism of action is a validated therapeutic strategy, as demonstrated by related compounds like Fingolimod (FTY720) [Link to source: https://www.nature.com/articles/nrd2740]. Consequently, its primary research value lies in the investigation of autoimmune diseases, such as multiple sclerosis, and inflammatory conditions, where modulating immune cell trafficking can have profound therapeutic effects. Further research applications extend to the field of oncology, as the S1P signaling pathway is also implicated in cancer cell proliferation, migration, and angiogenesis [Link to source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2791740/]. This sulfonamide derivative provides a valuable chemical tool for probing S1P1-specific biology in vitro and in vivo, enabling researchers to dissect complex immunological pathways and evaluate potential novel treatment modalities.

Properties

IUPAC Name

4-methoxy-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-16-14-17(8-9-19(16)25-2)28(23,24)22-15-21(10-12-27-13-11-21)18-6-4-5-7-20(18)26-3/h4-9,14,22H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJMVUVXQDKGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Methoxy groups : These are known to enhance lipophilicity and can influence the interaction with biological targets.
  • Tetrahydropyran moiety : This cyclic structure is often found in biologically active compounds and can play a role in molecular recognition.
  • Sulfonamide group : Commonly associated with antibacterial properties, this group may also contribute to the compound's overall bioactivity.

Research indicates that compounds similar to this sulfonamide derivative often exhibit multiple mechanisms of action:

Biological Activity Data

A summary of biological activities observed in related compounds is presented in the following table:

Activity TypeRelated CompoundsObserved Effects
AnticancerSMART compoundsInhibition of tubulin polymerization; cell cycle arrest
AntimicrobialVarious sulfonamidesInhibition of bacterial growth
Enzyme InhibitionSulfonamide derivativesInhibition of dihydropteroate synthase

Case Studies

  • Anticancer Studies : A study evaluating the anticancer efficacy of structurally related compounds demonstrated significant inhibition of tumor growth in xenograft models. The compounds were shown to effectively induce apoptosis in cancer cells through tubulin binding .
  • Antimicrobial Evaluation : Another study focused on sulfonamide derivatives revealed their effectiveness against Gram-positive bacteria, showcasing their potential as novel antimicrobial agents .
  • Mechanistic Insights : Research on similar sulfonamides has provided insights into their mechanism of action, including detailed kinetic studies that illustrate how these compounds interact with their biological targets at the molecular level .

Scientific Research Applications

Antibacterial Activity

The sulfonamide class is historically significant for its antibacterial properties. Research indicates that compounds like 4-methoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide exhibit activity against various bacterial strains, making them candidates for further development as antibiotics.

Anticancer Potential

Preliminary studies have suggested that the compound may possess anticancer properties, likely due to its ability to interact with specific cellular targets involved in cancer proliferation. Investigations into its mechanism of action are ongoing, focusing on how it affects cell signaling pathways associated with tumor growth.

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential in treating conditions beyond bacterial infections, including inflammatory diseases. The unique structure allows for diverse interactions within biological systems, warranting further investigation into its therapeutic viability.

Study 1: Antibacterial Efficacy

A study conducted on a series of sulfonamides, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its potential as a lead compound for antibiotic development.

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed selective toxicity towards certain types of cancer cells while sparing normal cells, suggesting a favorable therapeutic index that merits further exploration in vivo.

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundSulfonamide; methoxy and tetrahydropyran moietiesAntibacterial, anticancer
SulfanilamideSimple sulfonamide structureAntibacterial
N-(4-Methoxyphenyl)sulfanilamideMethoxy-substituted sulfonamideAntibacterial

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its combination of a sulfonamide core, methoxy/methyl substituents, and a tetrahydropyran-linked aromatic group. Key comparisons with analogs include:

Compound Name Molecular Weight (g/mol) Substituents on Benzene Ring Heterocyclic Moiety Key Functional Groups Reference ID
4-Methoxy-N-((4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide ~463.5 (estimated) 4-methoxy, 3-methyl Tetrahydro-2H-pyran (THP) Sulfonamide, 2-methoxyphenyl N/A
N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide ~365.3 3-(trifluoromethyl) Hydroxy-THP Sulfonamide, CF3
N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide ~383.5 3-methylphenyl (m-tolyl) Methoxy-thiopyran Methanesulfonamide
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ~405.4 4-methyl Oxazole Sulfamoyl, oxazole
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ~589.1 4-amino, 1-methyl Pyrazolo-pyrimidine, chromenone Sulfonamide, fluorophenyl

Key Observations :

  • Heterocyclic Diversity: The THP ring in the target compound distinguishes it from thiopyran () or oxazole-containing analogs (). The oxygen in THP vs.
  • Substituent Effects : The 3-methyl and 4-methoxy groups on the benzene ring contrast with trifluoromethyl () or oxazole-linked sulfamoyl groups (), influencing lipophilicity and target binding.
  • Biological Relevance : Pyrazolo-pyrimidine derivatives () often exhibit kinase inhibition, while oxazole-containing sulfonamides () are explored for antimicrobial activity.
Challenges and Limitations
  • Stereochemical Complexity : Unlike the 99% stereochemically pure compound in , the target compound’s THP ring may introduce diastereomerism, complicating synthesis and purification.
  • Solubility : The hydrophobic 2-methoxyphenyl and methyl groups may reduce aqueous solubility compared to hydroxylated () or CF3-containing analogs ().

Q & A

Q. What are the key structural features of 4-methoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide that influence its reactivity and biological activity?

The compound’s reactivity and bioactivity arise from:

  • Methoxy groups : Enhance solubility and modulate electronic effects, influencing binding to hydrophobic pockets in biological targets .
  • Tetrahydro-2H-pyran ring : Provides conformational rigidity, potentially improving target selectivity .
  • Sulfonamide moiety : Facilitates hydrogen bonding and interactions with enzymes (e.g., carbonic anhydrases) .
  • Spatial arrangement : Steric effects from the 2-methoxyphenyl and 3-methyl groups may impact steric hindrance during molecular recognition .

Q. What synthetic strategies are recommended for preparing this compound with high purity?

A multi-step approach is typical:

Core assembly : Construct the tetrahydro-2H-pyran ring via acid-catalyzed cyclization of a diol precursor .

Sulfonamide coupling : React 4-methoxy-3-methylbenzenesulfonyl chloride with the tetrahydro-2H-pyran intermediate under basic conditions (e.g., triethylamine) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?

Conflicting results may arise from:

  • Assay variability : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition studies) .
  • Solubility issues : Use co-solvents (e.g., DMSO) at <1% to avoid artifacts in cellular assays .
  • Metabolic stability : Perform liver microsome studies to assess compound degradation rates .
  • Statistical rigor : Apply multivariate analysis to differentiate assay noise from true biological effects .

Q. What advanced spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to verify substituent positions (e.g., methoxy groups at δ ~3.8 ppm for OCH₃) .
    • NOESY : Confirm spatial proximity of the tetrahydro-2H-pyran and benzenesulfonamide groups .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ ion) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

  • Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility without compromising target affinity .
  • Prodrug design : Mask sulfonamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .
  • Metabolic profiling : Use LC-MS/MS to identify major metabolites and modify labile positions (e.g., demethylation sites) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency?

Potential causes include:

  • Enzyme isoform selectivity : Test against purified isoforms (e.g., COX-1 vs. COX-2) to identify off-target effects .
  • Allosteric modulation : Use isothermal titration calorimetry (ITC) to detect non-competitive binding modes .
  • Redox interference : Eliminate artifacts by conducting assays under anaerobic conditions .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?

  • Process optimization :
    • Control reaction temperature (±2°C) and moisture levels (e.g., anhydrous solvents) .
    • Use catalysts (e.g., DMAP) to accelerate sulfonamide coupling .
  • Quality control : Implement in-process LC-MS monitoring to detect intermediates and adjust reaction times dynamically .

Methodological Recommendations

Q. What computational tools are effective for predicting the compound’s binding modes?

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDB: 3BX) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • QSAR modeling : Corrogate substituent effects (e.g., Hammett σ values for methoxy groups) to refine activity predictions .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Silence putative targets (e.g., carbonic anhydrase XII) to confirm pathway specificity .
  • Fluorescence polarization : Track real-time binding to immobilized proteins in cell lysates .
  • Transcriptomics : Perform RNA-seq to identify downstream gene expression changes post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.